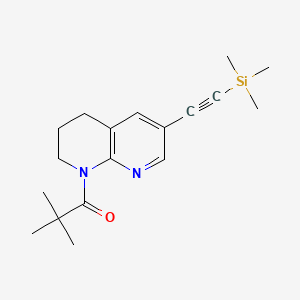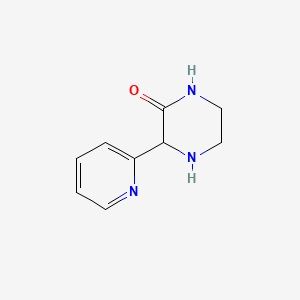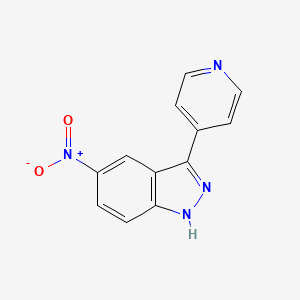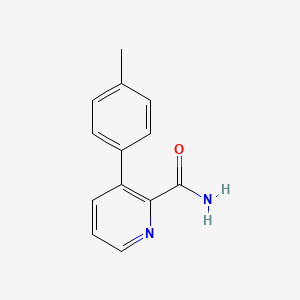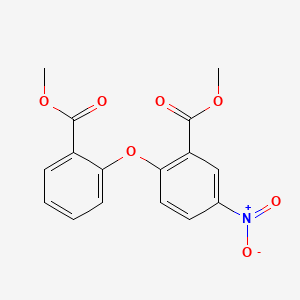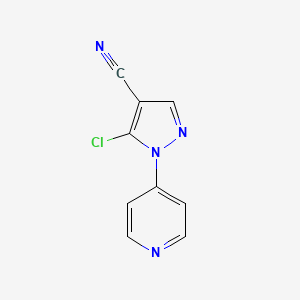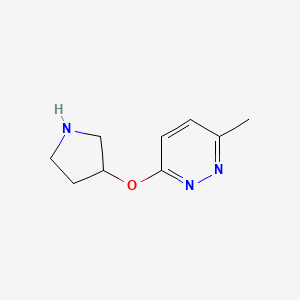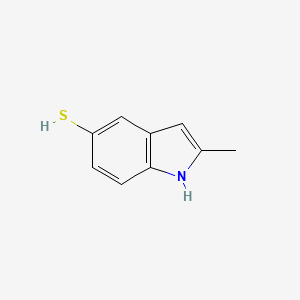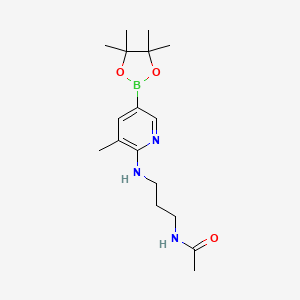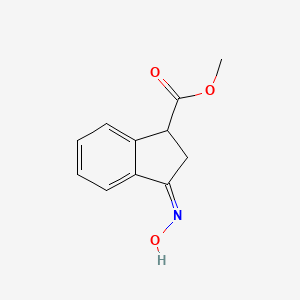
Methyl 3-hydroxyiminoindan-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-hydroxyiminoindan-1-carboxylate, also known as MHI-1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. It is a synthetic compound that was first synthesized in the early 2000s and has since been shown to have a wide range of biological activities.
作用机制
The mechanism of action of Methyl 3-hydroxyiminoindan-1-carboxylate is complex and involves several different pathways. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to inhibit the activity of the protein phosphatase PP2A, which is involved in the regulation of cell growth and differentiation. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a broad-spectrum inhibitor of oncogenic signaling pathways.
生化和生理效应
Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to inhibit tumor growth in animal models, and to inhibit the activity of several important oncogenic proteins. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a broad-spectrum therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of Methyl 3-hydroxyiminoindan-1-carboxylate is its broad-spectrum activity against oncogenic signaling pathways. This makes it a potentially valuable tool for cancer research. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, one limitation of Methyl 3-hydroxyiminoindan-1-carboxylate is its relatively low potency compared to other small molecule inhibitors. This may limit its usefulness in certain applications.
未来方向
There are several potential future directions for research on Methyl 3-hydroxyiminoindan-1-carboxylate. One area of interest is the development of more potent analogs of Methyl 3-hydroxyiminoindan-1-carboxylate that can be used in cancer therapy. Another area of interest is the identification of additional targets of Methyl 3-hydroxyiminoindan-1-carboxylate, which could provide new insights into the mechanisms of oncogenic signaling pathways. Finally, there is potential for the development of novel delivery systems for Methyl 3-hydroxyiminoindan-1-carboxylate, which could improve its efficacy and reduce side effects.
合成方法
The synthesis of Methyl 3-hydroxyiminoindan-1-carboxylate is a complex process that involves several steps. The first step is the synthesis of the starting material, which is 3-hydroxyindanone. This is then converted to the intermediate, 3-hydroxyiminoindan-1-carboxylic acid, which is then methylated to produce Methyl 3-hydroxyiminoindan-1-carboxylate. The synthesis of Methyl 3-hydroxyiminoindan-1-carboxylate is typically carried out using organic solvents and requires a high degree of expertise in synthetic chemistry.
科学研究应用
Methyl 3-hydroxyiminoindan-1-carboxylate has been extensively studied in the field of cancer research as a potential therapeutic agent. It has been shown to inhibit the activity of several important oncogenic proteins, including MYC and KRAS. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a novel cancer therapy.
属性
IUPAC Name |
methyl (3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZOHFJDXEXSS-BENRWUELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C/C(=N/O)/C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxyiminoindan-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

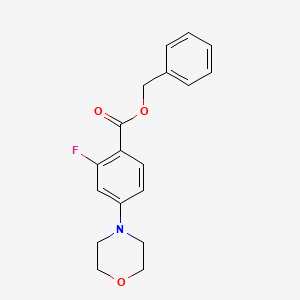
![Pyrrolo[1,2-a]pyrazine, octahydro-3-Methyl-, (3R,8aR)-](/img/no-structure.png)
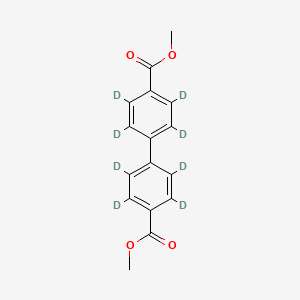
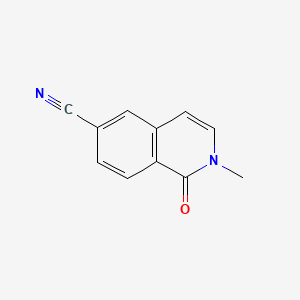
![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)
